3,4-Dichlorothiophene

Descripción general

Descripción

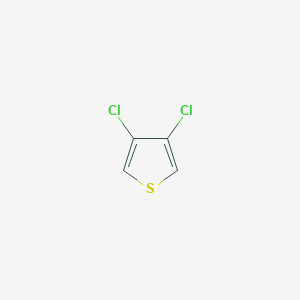

3,4-Dichlorothiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. It is used for industrial and scientific research purposes .

Synthesis Analysis

The synthesis of 3,4-Dichlorothiophene derivatives can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction . The process involves starting from 3,4-dibromo-2,5-dichlorothiophene and various arylboronic acids using Pd(PPh3)4 and K3PO4 .

Molecular Structure Analysis

The molecular formula of 3,4-Dichlorothiophene is C4H2Cl2S . The effects of the number and position of the substituent of chlorine atoms on the properties of the thiophene ring for all chlorothiophenes have been studied .

Chemical Reactions Analysis

The reactivity of 3,4-Dichlorothiophene has been studied using density functional theory (DFT) calculations . The analysis of these data showed that double bonds in 3-chlorothiophene are more delocalized .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichlorothiophene have been studied using the density functional theory and B3LYP method with 6-311++G** basis set . The electrochemical stability of 3,4-Dichlorothiophene is greater than other chlorothiophenes .

Aplicaciones Científicas De Investigación

Monomers for Conducting Polymers

3,4-Dichlorothiophene is used as a monomer for conducting polymers. The electrical and structural properties of mono-, di-, tri- and tetrachlorothiophenes and their radical cations have been studied using the density functional theory and B3LYP method with 6-311++G** basis set . The effects of the number and position of the substituent of chlorine atoms on the properties of the thiophene ring for all chlorothiophenes and their radical cations have been studied .

Nonlinear Optical Materials

3,4-Dichlorothiophene derivatives have potential applications as nonlinear optical (NLO) materials . A series of thiophene derivatives were synthesized, starting from 3,4-dibromo-2,5-dichlorothiophene and various arylboronic acids using Pd(PPh 3) 4 and K 3 PO 4 with moderate to good yields . The first hyperpolarizability ( βo) was calculated to investigate their potential as NLO materials and significant βo values were found for the 2b and 2g derivatives .

Synthesis of Biaryl Compounds

3,4-Dichlorothiophene is used in the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives via a palladium-catalyzed Suzuki cross-coupling reaction . This process involves starting from 3,4-dibromo-2,5-dichlorothiophene and various arylboronic acids using Pd(PPh 3) 4 and K 3 PO 4 .

Enhanced Thermal Stability

3,4-Dichlorothiophene exhibits greater thermal stability compared to other chlorothiophenes . This property makes it suitable for applications that require high thermal resistance.

Enhanced Electrochemical Stability

3,4-Dichlorothiophene has greater electrochemical stability than other chlorothiophenes . This makes it a suitable candidate for applications that require high electrochemical stability.

Potential Antimicrobial Applications

While not directly related to 3,4-Dichlorothiophene, it’s worth noting that pyrazole bearing carbothioamide moiety, a class of heterocyclic compounds, have shown a variety of biologically active properties such as anti-inflammatory, analgesic, cytotoxicity against some human tumor cell lines, and antimicrobial activities . Given the structural similarity, it’s possible that 3,4-Dichlorothiophene could be explored for similar applications.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Thiophenes are known to undergo various electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring . These reactions can lead to the formation of various functional groups, altering the properties and reactivity of the compound.

Biochemical Pathways

Thiophene derivatives are known to undergo various reactions, including oxidation and reduction . For example, 3,4-dichlorothiophene 1,1-dioxide can react with cyclopentadiene to form adducts . These reactions can potentially affect various biochemical pathways, depending on the specific functional groups introduced during these reactions.

Result of Action

For instance, some thiophene-based compounds have shown antimicrobial and antioxidant activities . The specific effects of 3,4-Dichlorothiophene would depend on its specific targets and mode of action.

Action Environment

The action, efficacy, and stability of 3,4-Dichlorothiophene can be influenced by various environmental factors. For instance, the reactivity of thiophenes can be affected by the presence of different reagents and catalysts . Additionally, factors such as temperature, pH, and solvent can also influence the reactions involving thiophenes .

Propiedades

IUPAC Name |

3,4-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2S/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFXSOFIEKYPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169322 | |

| Record name | Thiophene, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichlorothiophene | |

CAS RN |

17249-76-2 | |

| Record name | 3,4-Dichlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17249-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 3,4-Dichlorothiophene in organic synthesis?

A1: 3,4-Dichlorothiophene serves as a valuable building block in organic synthesis. A key application involves its conversion to 3,4-Dichlorothiophene 1,1-dioxide, a highly reactive dienophile in Diels-Alder reactions. This reaction allows for the construction of various heterocyclic compounds. For instance, 3,4-Dichlorothiophene 1,1-dioxide readily reacts with N-substituted 4-(2-oxoalkyl)-1,4-dihydronicotinates in an inverse electron demand Diels-Alder reaction. Following desulfonylation, this reaction yields R-1 dichloro-6,8 dihydro-1,4 oxo-2' alkyl-4 quinoleinecarboxylates-3. [, ] This example highlights the potential of 3,4-Dichlorothiophene derivatives in synthesizing complex molecules with potential biological activities.

Q2: Can you provide an example of 3,4-Dichlorothiophene's use in synthesizing a specific class of compounds?

A2: One example involves the synthesis of 2,3-dialkyl-6,7-dichloro-1,4-naphthoquinones. Reacting 1,4-benzoquinone or its 2-methyl and 2,3-dimethyl derivatives with 3,4-Dichlorothiophene 1,1-dioxide under thermal conditions, followed by oxidation, yields the corresponding 6,7-dichloro-1,4-naphthoquinones. [] This method offers a route to access these specific naphthoquinone derivatives, which may have applications in various fields.

Q3: Are there any studies exploring the reactivity of 3,4-Dichlorothiophene with organometallic reagents?

A3: While limited information is available on 3,4-Dichlorothiophene specifically, research shows that its close relative, tetrachlorothiophene, reacts with ethylmagnesium bromide to yield 2,5-bis(bromoMagnesium)-3,4-dichlorothiophene. [] This suggests that 3,4-Dichlorothiophene could potentially undergo similar reactions, opening up possibilities for further derivatization and functionalization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)

![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)